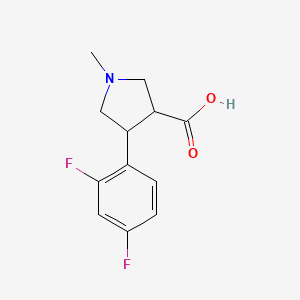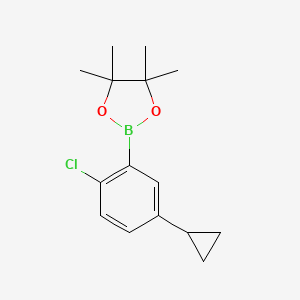![molecular formula C8H12N2O3 B13632011 5-[1-(Dimethylamino)ethyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B13632011.png)
5-[1-(Dimethylamino)ethyl]-1,3-oxazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[1-(Dimethylamino)ethyl]-1,3-oxazole-4-carboxylic acid is an organic compound with a unique structure that includes an oxazole ring substituted with a dimethylaminoethyl group and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-(Dimethylamino)ethyl]-1,3-oxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
化学反応の分析
Types of Reactions
5-[1-(Dimethylamino)ethyl]-1,3-oxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The dimethylaminoethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with different functional groups, while reduction can produce alcohols or other reduced forms of the compound.
科学的研究の応用
5-[1-(Dimethylamino)ethyl]-1,3-oxazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 5-[1-(Dimethylamino)ethyl]-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylaminoethyl group can enhance the compound’s binding affinity to these targets, while the oxazole ring and carboxylic acid group contribute to its overall stability and reactivity. The exact pathways involved depend on the specific application and target molecule.
類似化合物との比較
Similar Compounds
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide: This compound is also used in organic synthesis and has similar functional groups.
Thiazoles: These compounds share a similar heterocyclic structure and have diverse biological activities.
Benzofuran derivatives: These compounds are used in medicinal chemistry and have similar applications in drug development.
Uniqueness
5-[1-(Dimethylamino)ethyl]-1,3-oxazole-4-carboxylic acid is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound in various fields of research and industry.
特性
分子式 |
C8H12N2O3 |
|---|---|
分子量 |
184.19 g/mol |
IUPAC名 |
5-[1-(dimethylamino)ethyl]-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C8H12N2O3/c1-5(10(2)3)7-6(8(11)12)9-4-13-7/h4-5H,1-3H3,(H,11,12) |
InChIキー |
YZMBYGALXDDNSE-UHFFFAOYSA-N |
正規SMILES |
CC(C1=C(N=CO1)C(=O)O)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Methyl-1,4,6,7-tetrahydropyrano[4,3-C]pyrazole](/img/structure/B13631941.png)







![Tert-butyl4-[4-(fluorosulfonyl)phenyl]piperazine-1-carboxylate](/img/structure/B13631981.png)


![3-{7-Hydroxy-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl}propanoic acid](/img/structure/B13631997.png)

![tert-butyl-dimethyl-[(1S)-1-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]ethoxy]silane](/img/structure/B13632013.png)
